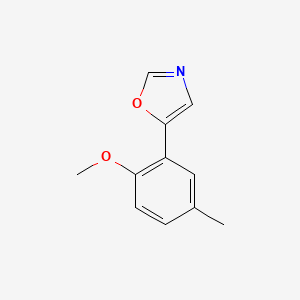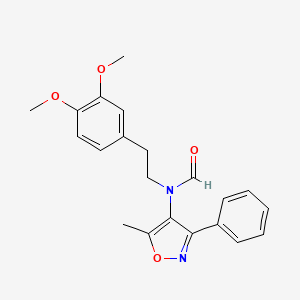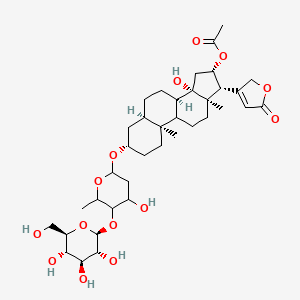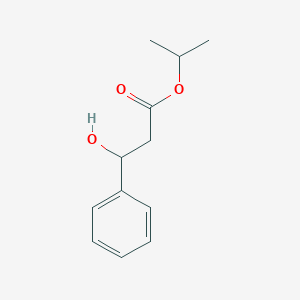![molecular formula C7H7Cl2N3 B14088250 2,4-dichloro-6-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B14088250.png)
2,4-dichloro-6-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core with chlorine atoms at the 2 and 4 positions and a methyl group at the 6 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves the chlorination of 6-methyluracil. The process includes the following steps:
Chlorination: 6-Methyluracil is treated with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to introduce chlorine atoms at the 2 and 4 positions.
Cyclization: The chlorinated intermediate undergoes cyclization to form the pyrrolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with different nucleophiles, such as amines or thiols.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), chloroform, and ethyl acetate.
Major Products
Substituted Pyrrolo[3,4-d]pyrimidines: Products formed by substitution reactions.
Coupled Products: Complex molecules formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-6-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The chlorine atoms and the pyrrolo[3,4-d]pyrimidine core allow it to interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: A simpler analog without the pyrrolo ring.
Pyrazolo[3,4-d]pyrimidine: A structurally related compound with a pyrazole ring instead of a pyrrolo ring.
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Another analog with a different substitution pattern.
Uniqueness
2,4-Dichloro-6-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine atoms and a methyl group. This combination of features provides distinct reactivity and potential for diverse applications in various fields.
Propiedades
IUPAC Name |
2,4-dichloro-6-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c1-12-2-4-5(3-12)10-7(9)11-6(4)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDLHMQALJQCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B14088169.png)
![(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid](/img/structure/B14088176.png)
![3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide](/img/structure/B14088183.png)

![4-(3-butoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088200.png)



![7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline](/img/structure/B14088222.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088231.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088246.png)

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088249.png)
